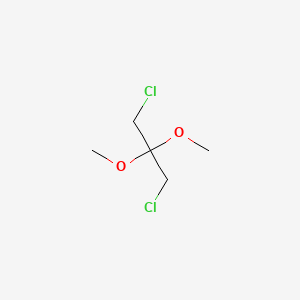

1,3-Dichloro-2,2-dimethoxypropane

Description

Significance of Geminal Dihaloethers in Synthetic Organic Chemistry

Geminal dihaloethers, a class of compounds to which 1,3-dichloro-2,2-dimethoxypropane belongs, are characterized by the presence of two halogen atoms and two ether groups attached to the same carbon atom. This structural motif imparts unique reactivity to these molecules, making them valuable intermediates in a range of organic transformations. The geminal arrangement of electron-withdrawing halogens and electron-donating methoxy (B1213986) groups creates a highly electrophilic central carbon atom, which is susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in organic synthesis.

Geminal dihaloethers are often employed as precursors to other functional groups. For instance, they can be readily converted into ketones or aldehydes through hydrolysis, providing a masked carbonyl functionality. nist.gov This property is particularly useful in multi-step syntheses where the direct presence of a carbonyl group might interfere with other desired reactions. Furthermore, the two halogen atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex carbon skeletons.

Historical Context of Dihalogenated Propane (B168953) Derivatives and Their Precursors

The study of dihalogenated propane derivatives has a rich history in organic chemistry, with early research focusing on their preparation and fundamental reactivity. These compounds have long been recognized as versatile three-carbon building blocks. The synthesis of related compounds, such as 1,3-dibromo-2,2-dimethoxypropane (B40201), has been documented through the reaction of acetone (B3395972) and bromine, highlighting a historical approach to similar structures. patsnap.com The development of methods to synthesize dihalogenated acetones, such as 1,3-dichloro-2-propanone, from readily available starting materials like glycerol (B35011) dichlorohydrin, further underscores the long-standing interest in this class of compounds. orgsyn.org These early investigations laid the groundwork for the development of more complex and functionalized dihalogenated propane derivatives, including this compound. The continuous exploration of these derivatives has been driven by their potential to serve as precursors to a wide array of organic molecules, including pharmaceuticals and materials with novel properties.

Scope and Objectives of the Research Review on this compound

This review aims to provide a detailed and authoritative overview of the chemical compound this compound. The primary objective is to consolidate the existing scientific knowledge regarding its synthesis, physicochemical properties, and its applications in synthetic organic chemistry. This article will systematically cover the established methods for its preparation, its key spectroscopic and physical characteristics, and its role as a versatile reagent in the construction of heterocyclic compounds and as a precursor for protecting groups. By focusing solely on this specific compound, this review intends to serve as a specialized resource for researchers in the field of organic synthesis, providing a focused and in-depth understanding of the chemistry of this compound.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective application in synthetic chemistry. These properties provide insights into its structure, purity, and behavior in different chemical environments.

Physical Properties

This compound is a chemical compound with the molecular formula C₅H₁₀Cl₂O₂ and a molecular weight of 173.04 g/mol . georganics.skkeyorganics.net It is typically supplied as a high-purity substance for research applications. georganics.sk

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀Cl₂O₂ | georganics.skkeyorganics.net |

| Molecular Weight | 173.04 g/mol | georganics.sk |

| CAS Number | 6626-57-9 | georganics.skkeyorganics.net |

Spectroscopic Data

Spectroscopic techniques are invaluable for the structural elucidation and characterization of organic compounds. While comprehensive, publicly available spectra specifically for this compound are not abundant in the searched literature, we can infer expected spectral characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy and chloromethyl protons. The two methoxy groups are chemically equivalent and should give rise to a single sharp peak. The four protons of the two chloromethyl groups are also equivalent and would appear as another distinct signal. Based on analogous structures like 1,1,2-trichloropropane, the chemical shifts would be influenced by the electronegative chlorine and oxygen atoms. youtube.com For the related 2,2-dimethoxypropane (B42991), the methoxy protons appear at a specific chemical shift, which can serve as a reference point. chemicalbook.comnih.gov

¹³C NMR: The carbon-13 NMR spectrum should reveal three distinct carbon signals. One signal would correspond to the two equivalent methoxy carbons, another to the two equivalent chloromethyl carbons, and a third, typically weaker signal for the quaternary carbon atom bonded to both oxygens and both chloromethyl groups. The chemical shift of the quaternary carbon would be significantly downfield due to the attachment of two electronegative oxygen atoms. The chemical shifts of the other carbons would also be influenced by the attached heteroatoms. youtube.comdocbrown.info

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of a carbonyl (C=O) stretching band, confirming the ketal structure. Key absorption bands would include C-H stretching vibrations of the methyl and methylene (B1212753) groups, C-O stretching bands characteristic of the ether linkages, and C-Cl stretching vibrations. The IR spectrum of the related 2,2-dimethoxypropane shows characteristic C-O stretching, which provides a useful comparison. nist.gov

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic for a compound containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a specific ratio. Fragmentation patterns would likely involve the loss of methoxy groups, chlorine atoms, or chloromethyl radicals.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its availability and application in organic chemistry. The primary and most direct route to this compound involves the reaction of 1,3-dichloro-2-propanone with a suitable methoxy source under acidic conditions.

A common method for the preparation of ketals is the reaction of a ketone with an alcohol or an orthoformate in the presence of an acid catalyst. In the case of this compound, the precursor is 1,3-dichloro-2-propanone. This starting material can be synthesized through various methods, including the oxidation of glycerol α,γ-dichlorohydrin. orgsyn.org Another reported synthesis of 1,3-dichloro-2-propanone utilizes diketene (B1670635) and chlorine as starting materials. researchgate.net

The conversion of 1,3-dichloro-2-propanone to this compound can be achieved by reacting it with methanol (B129727) in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the formation of the desired ketal, it is often necessary to remove the water formed during the reaction. A more efficient approach involves the use of a dehydrating agent or a reagent that serves as both the methoxy source and a water scavenger, such as trimethyl orthoformate or 2,2-dimethoxypropane itself in a trans-ketalization reaction. chemicalbook.com The synthesis of the analogous 1,3-dibromo-2,2-dimethoxypropane from acetone and bromine in methanol also provides a procedural precedent for the formation of such gem-dihaloethers. patsnap.com

Chemical Reactivity and Applications of this compound in Organic Synthesis

The unique structural features of this compound give rise to its versatile reactivity, making it a valuable tool in the synthesis of various organic molecules, particularly heterocyclic compounds. Its utility also extends to its role as a precursor for protecting groups.

Synthesis of Heterocyclic Compounds

The presence of two electrophilic centers (the carbon atoms bearing the chlorine atoms) and a masked carbonyl group makes this compound an ideal precursor for the synthesis of four-membered heterocyclic rings, such as oxetanes and azetidines. These small, strained rings are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to act as isosteres for other functional groups. nih.govnih.govmdpi.comresearchgate.net

Synthesis of Oxetanes

The reaction of this compound with a suitable oxygen nucleophile can lead to the formation of an oxetane (B1205548) ring. This typically involves an intramolecular cyclization of an intermediate formed after the initial nucleophilic attack. The gem-dimethoxy group can be hydrolyzed under acidic conditions to reveal the ketone, which can then participate in subsequent reactions. The synthesis of oxetanes is a significant area of research, with various strategies being developed, including intramolecular C-O bond formation. nih.govbeilstein-journals.org

Synthesis of Azetidines

Similarly, the reaction of this compound with primary amines can be employed to construct the azetidine (B1206935) ring system. The reaction likely proceeds through a sequential nucleophilic substitution of the two chlorine atoms by the amine, followed by intramolecular cyclization. The synthesis of azetidines is an active area of research, with methods often involving the cyclization of linear precursors. nih.govresearchgate.netchemrxiv.org The use of 1,3-dihalo compounds provides a direct route to these important heterocycles.

Role as a Protecting Group Precursor

Protecting groups are essential tools in organic synthesis, allowing for the selective transformation of one functional group in the presence of others. This compound can be considered a precursor to a protecting group for diols. The related compound, 2,2-dimethoxypropane, is widely used to protect 1,2- and 1,3-diols as acetonides. wikipedia.org The acetonide protecting group is stable under basic conditions and can be readily removed under acidic conditions. wikipedia.org While the direct use of this compound as a protecting group is not extensively documented in the searched literature, its structural similarity to 2,2-dimethoxypropane suggests its potential in this capacity, possibly leading to the formation of functionalized protecting groups.

Synthesis of Other Functionalized Propanes

The reactivity of the two chloro-substituents in this compound allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions. This opens up possibilities for the synthesis of various functionalized propane derivatives. By choosing appropriate nucleophiles, one can introduce new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, leading to a diverse array of substituted propanes that can serve as intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCLFWPTDCYHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288946 | |

| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-57-9 | |

| Record name | 6626-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dichloro 2,2 Dimethoxypropane and Analogues

Direct Halogenation Approaches for Dichlorodimethoxypropane Framework Construction

The introduction of two chlorine atoms onto the propane (B168953) backbone is a critical step in the synthesis of the target molecule. These approaches often begin with a carbonyl compound that is transformed to create the geminal dihalide structure.

The formation of a geminal dihalide, where two halogen atoms are attached to the same carbon, can be achieved by starting with a ketone precursor. google.com This transformation is a key strategy for building the necessary structural framework. For instance, non-terminal geminal dihalides can be hydrolyzed with an aqueous alkali solution to produce an unstable diol, which then eliminates a water molecule to yield a ketone. quora.com The reverse of this process, converting a ketone into a geminal dihalide, is a fundamental step in synthesis.

A prominent example is the synthesis of the analogous compound, 1,3-dibromo-2,2-dimethoxypropane (B40201), which starts from acetone (B3395972). patsnap.com In this method, acetone acts as the carbonyl precursor. The reaction involves the simultaneous bromination and acetalization of acetone in a methanol (B129727) environment. patsnap.comgoogle.com This one-pot synthesis effectively constructs the dihalo-dimethoxypropane structure from a simple ketone. Other methods for creating geminal dichlorides from non-enolisable aldehydes and ketones involve reacting them with reagents like phosgene (B1210022) or thionyl chloride. google.com

The choice of halogenating agents and catalysts is crucial for the successful synthesis of the dichlorodimethoxypropane framework. In the synthesis of the bromo-analogue, elemental bromine is slowly added to a mixture of acetone and methanol. patsnap.com The reaction temperature is carefully controlled, typically not exceeding 20-25°C, and the mixture is stirred for an extended period to ensure the reaction goes to completion, often resulting in the precipitation of the product as a white solid. patsnap.comgoogle.com

For the synthesis of geminal dichloro compounds, more reactive chlorinating agents are typically employed. One established method involves the reaction of a ketone with phosphorus pentachloride, often with a catalyst, to yield the corresponding gem-dichloro compound. google.com Another approach utilizes phosgene or thionyl chloride in the presence of an organo-phosphorus compound to convert non-enolisable ketones into geminal dichlorides. google.com

Acetalization Reactions for Dimethoxypropane Moiety Formation

The compound 2,2-dimethoxypropane (B42991) is the product of the condensation reaction between acetone and methanol. atamanchemicals.comwikipedia.org This reaction involves combining two smaller molecules to form a larger one, with the concurrent elimination of a small molecule, in this case, water. libretexts.orgnih.gov The synthesis can be performed by mixing acetone and methanol and facilitating the reaction to form the dimethyl acetal (B89532) of acetone. atamanchemicals.com This process can also be achieved indirectly, for example, by synthesizing 2,2-dimethyl-1,3-dioxolane (B146691) from ethylene (B1197577) glycol and acetone, which is then reacted with methanol to yield 2,2-dimethoxypropane. atamanchemicals.com

The formation of acetals from ketones and alcohols is a reversible process that requires an acid catalyst to proceed effectively. manavchem.commasterorganicchemistry.com A variety of acid catalysts can be used for the synthesis of 2,2-dimethoxypropane, including sulfuric acid, solid acids, and molecular sieves. atamanchemicals.compatsnap.comgoogle.com The role of the catalyst is to protonate the carbonyl oxygen of the acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

The reaction equilibrium typically favors the starting materials, so strategies are employed to shift it towards the product. google.com This can be achieved by using an excess of one reactant or, more commonly, by removing the water formed during the reaction. manavchem.comchemicalbook.com One patented method describes reacting stoichiometric amounts of acetone and methanol over a strong acid-based ion-exchange resin, followed by distillation to recover the 2,2-dimethoxypropane product as an azeotrope with methanol. google.com

Table 1: Conditions for Acid-Catalyzed Synthesis of 2,2-Dimethoxypropane

| Catalyst | Acetone:Methanol Ratio (w/w) | Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |

| Sulfuric Acid | 1:1.82 | 15 | ~2 | 99 | 90 | google.com |

| Solid Acid | 1:1.8 | -10 to 25 | ~1 | 99.1 | 92 | google.com |

| Molecular Sieve A4 | 1:1.82 | -15 | Not specified | >99 | >90 | patsnap.com |

Derivatization from Related Dihalides and Dimethoxypropanes

The synthesis of 1,3-dichloro-2,2-dimethoxypropane can also be approached by modifying existing molecules that already contain parts of the final structure. This can involve halogenating a dimethoxypropane derivative or introducing the dimethoxy acetal group onto a dichlorinated precursor.

For example, the synthesis of 1,3-dibromo-2,2-dimethoxypropane from acetone, methanol, and bromine demonstrates a derivatization from simpler, readily available starting materials. patsnap.com Another theoretical route could involve the direct halogenation of a precursor like 1,3-dihydroxy-2-propanone, followed by acetalization. The synthesis of related compounds, such as 1,3-dichloro-2-propanol (B29581), which can be formed from the hypochlorination of allyl chloride, provides a potential dichlorinated starting material that could subsequently undergo oxidation and acetalization to yield the target compound. nih.gov

Furthermore, transacetalization reactions, where an existing acetal like 2,2-dimethoxypropane reacts with a diol in the presence of an acid catalyst, showcase the reactivity of the dimethoxypropane moiety. scielo.brresearchgate.net While not a direct synthesis of the target molecule, this principle could be applied to a dichlorinated diol. The interconversion between ketones and geminal dihalides is also a key derivatization strategy. The hydrolysis of geminal dihalides to ketones is a known reaction, and its reverse—the conversion of a ketone to a geminal dihalide—is a critical transformation in this synthetic context. google.comquora.comwikipedia.org

Transformations of Dibromo-dimethoxypropane Precursors to Chloro Analogues

While the direct conversion of 1,3-dibromo-2,2-dimethoxypropane to its chloro analogue via halogen exchange is not a commonly documented primary route, the synthesis of the dibromo precursor is well-established and provides context for the synthesis of related dihalogenated propanone ketals. The synthesis of 1,3-dibromo-2,2-dimethoxypropane typically starts from acetone and methanol, which are then subjected to bromination. google.com One patented method describes adding bromine to a mixture of acetone and methanol, maintaining the temperature below 20-25°C, to yield the desired product after stirring for an extended period. nist.gov

The more direct and principal pathway to this compound involves the synthesis of the intermediate 1,3-dichloro-2-propanone (also known as sym-dichloroacetone), followed by its ketalization. nist.govmade-in-china.comnih.gov 1,3-dichloro-2-propanone can be prepared through various methods, including the direct chlorination of acetone or the oxidation of glycerol (B35011) α,γ-dichlorohydrin (1,3-dichloro-2-propanol). nih.govgoogle.com A notable synthesis route involves using diketene (B1670635) and chlorine as starting materials, which proceeds through a 2,4-dichloro-3-oxobutyryl chloride intermediate, followed by decarboxylation to give 1,3-dichloro-2-propanone in good yield. researchgate.net

Once 1,3-dichloro-2-propanone is obtained, it undergoes an acid-catalyzed ketalization reaction with methanol or a methanol equivalent, such as trimethyl orthoformate, to yield the final product, this compound. This reaction is a standard method for protecting ketone functionalities.

Stereoselective Synthesis of Chiral Analogues (e.g., dichlorodiol precursors)

The creation of chiral analogues of this compound hinges on the stereoselective synthesis of chiral dichlorodiol precursors. Optically pure 1,3-diols are highly valuable building blocks in the pharmaceutical industry and their synthesis is a key focus of modern organic chemistry. nih.govnih.gov

Numerous methods have been developed for the stereoselective synthesis of chiral 1,3-diols. researchgate.net These strategies include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of β-keto esters or 1,3-diones using chiral ruthenium-diphosphine complexes can produce chiral β-hydroxy esters or chiral 1,3-diols with excellent enantioselectivity (ee >99%) and diastereoselectivity (de >98%). capes.gov.br

Enzymatic Reactions: Biocatalysts, such as alcohol dehydrogenases, are used for the stereodivergent synthesis of all four stereoisomers of a substituted butane-1,3-diol. researchgate.net

Substrate-Controlled Asymmetric Induction: Chiral homoallylic alcohols can be converted to functionalized chiral syn-1,3-diols with high stereocontrol. google.com

Once an enantiomerically pure 1,3-diol is obtained, it must be converted to the corresponding 1,3-dichloride with control of stereochemistry. The Appel reaction is a well-established method for converting alcohols to alkyl halides with high yields and, crucially, with inversion of configuration at the stereocenter. organic-chemistry.org This reaction typically uses triphenylphosphine (B44618) and a carbon tetrahalide (like CCl₄). The Sₙ2 mechanism ensures a predictable stereochemical outcome, making it ideal for the synthesis of chiral dichlorides from chiral diols. organic-chemistry.org Another method involves the reaction of chiral diols with sulfuryl chloride, which can also yield dichlorinated products. rsc.org The resulting chiral 1,3-dichloro-2-propanol can then be oxidized to the corresponding ketone and subsequently ketalized to form the chiral this compound analogue.

Industrial Scale Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on process optimization and the integration of sustainable practices.

Process Optimization for Enhanced Purity and Yield

For the industrial synthesis of halogenated 2,2-dimethoxypropane derivatives, process optimization is critical for economic viability. Key areas of focus include maximizing yield and purity while minimizing reaction times and simplifying product isolation.

A significant advancement in the synthesis of the related compound, 1,3-dibromo-2,2-dimethoxypropane, is the shift from batch processing to continuous flow technology . google.com This approach offers several advantages:

Improved Safety: It avoids the accumulation of large quantities of reactants and the associated risk of thermal runaway, which can be a concern in exothermic halogenation reactions. google.com

Enhanced Yield and Purity: Continuous flow reactors can offer superior control over reaction parameters (temperature, residence time, stoichiometry), leading to a reduction in polysubstituted byproducts and purities exceeding 99%. google.com

Increased Efficiency: Reaction times can be dramatically reduced from many hours in a batch reactor to mere minutes in a continuous flow system. google.com

The table below illustrates a comparison between batch and continuous flow processes for the synthesis of the dibromo analogue, highlighting the potential for optimization.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | ~24-40 hours | < 10 minutes |

| Byproduct Formation | Higher levels of polysubstituted byproducts | Significantly reduced byproducts |

| Safety Profile | Risk of thermal accumulation and explosion | Enhanced safety, minimal reactant accumulation |

| Reported Purity | 97-99% | > 99% |

This data is based on the synthesis of 1,3-dibromo-2,2-dimethoxypropane and is illustrative of the optimization potential for the dichloro analogue. google.comnist.gov

Implementation of Green Chemistry Principles in Production Methodologies

The principles of green chemistry are increasingly integral to modern chemical manufacturing, aiming to reduce environmental impact and enhance sustainability. In the context of this compound production, several green chemistry principles can be applied.

Waste Prevention: The use of continuous flow synthesis, as mentioned previously, directly aligns with the first principle of green chemistry by preventing waste through more efficient reactions that minimize byproduct formation. google.com

Use of Safer Solvents and Auxiliaries: Research into replacing hazardous organic solvents with safer alternatives like water, supercritical CO₂, or ionic liquids is a key area of green chemistry. ucl.ac.uk

Energy Efficiency: Developing processes that operate at ambient temperature and pressure reduces energy consumption. Continuous flow processes can be more energy-efficient than large-scale batch reactions that require prolonged heating or cooling. google.com

Use of Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. For the ketalization step, using solid acid catalysts that can be easily recovered and recycled would be a green alternative to soluble acids that require neutralization and result in salt waste.

By integrating these principles, the industrial production of this compound can be made more efficient, safer, and environmentally benign.

Reaction Mechanisms and Chemical Transformations of 1,3 Dichloro 2,2 Dimethoxypropane

Elimination Reactions for Unsaturated Product Formation

Double E2 Elimination in Alkyne Synthesis from Dihalides

The synthesis of alkynes can be achieved through the double dehydrohalogenation of dihaloalkanes. libretexts.orglibretexts.org This process involves two consecutive E2 (bimolecular elimination) reactions, which are particularly effective when using a strong base. chemistrytalk.orgyoutube.com The reaction mechanism is a concerted, one-step process where a base removes a proton, and a leaving group (in this case, a halide) departs simultaneously, leading to the formation of a pi bond. libretexts.org

For a dihalide to be converted into an alkyne, two such elimination reactions must occur. chemistrytalk.org This can happen with either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). libretexts.org 1,3-Dichloro-2,2-dimethoxypropane is a derivative of a geminal dihalide system at the C1 and C3 positions relative to the central C2. The application of a strong base, such as sodium amide (NaNH₂) in ammonia (B1221849), can induce a double E2 elimination to form an alkyne. libretexts.orgyoutube.com

The mechanism proceeds in two stages:

First Elimination: The strong base abstracts a proton from a carbon adjacent to one of the chlorine-bearing carbons. This results in the formation of a vinylic halide intermediate and the elimination of one molecule of hydrogen chloride (HCl).

Second Elimination: A second equivalent of the strong base removes another proton, leading to the formation of the triple bond and the elimination of the second HCl molecule. youtube.com

The use of a very strong base like sodium amide is often necessary, particularly for the second elimination from the less reactive vinylic halide intermediate. youtube.com For terminal dihalides, three equivalents of base may be required to first form the alkyne and then deprotonate the resulting terminal alkyne, which has an acidic hydrogen. quimicaorganica.org

Table 1: Conditions and Characteristics of E2 Elimination for Alkyne Synthesis

| Factor | Description | Relevance to this compound |

| Substrate | Dihaloalkane (vicinal or geminal). libretexts.org | The compound is a dichlorinated propane (B168953) derivative. |

| Base | A strong, typically sterically hindered, base is required (e.g., NaNH₂, alkoxides). libretexts.orglibretexts.org | A strong base is needed to effect the double elimination. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) can be used to solvate the nucleophile. chemistrytalk.org | The choice of solvent can influence reaction rates. |

| Mechanism | Concerted E2 reaction. libretexts.org | The reaction is expected to proceed via two sequential E2 steps. |

| Intermediate | A vinylic halide is formed after the first elimination. youtube.com | A chloro-alkene derivative would be the intermediate. |

| Product | Alkyne. chemistrytalk.org | The final product would be a dimethoxy-substituted alkyne. |

Dehydrohalogenation Pathways of Halogenated Alkanes

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry where a hydrogen halide is removed from a substrate. chemistrytalk.org In halogenated alkanes, this reaction is typically induced by a strong base and proceeds via the E2 mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.orgquimicaorganica.org

For this compound, the dehydrohalogenation process involves the removal of two molecules of HCl. The reaction is initiated by the attack of a strong base on a hydrogen atom at the C1 or C3 position. The presence of two chlorine atoms allows for a sequential dehydrohalogenation.

The pathway can be summarized as:

Step 1: Cl-CH₂-C(OCH₃)₂-CH₂-Cl + Base → Cl-CH=C(OCH₃)₂-CH₂-Cl (or isomer) + Base-H⁺ + Cl⁻

Step 2: The resulting chloro-substituted alkene intermediate undergoes a second dehydrohalogenation to form the final alkyne product.

The rate and success of the dehydrohalogenation are dependent on the strength of the base used. While alkoxides can be used, stronger bases like sodium amide are more effective for achieving the double elimination to form the alkyne. libretexts.orglibretexts.org

Oxidative and Reductive Transformations

The chemical structure of this compound, featuring both ether (acetal) linkages and chlorinated carbons, allows it to undergo both oxidative and reductive transformations.

Oxidation of Ethers to Carbonyl Compounds by Quinone-based Oxidants

Ethers can be oxidized to carbonyl compounds, although they are generally considered to be relatively resistant to oxidation. Quinone-based oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective reagents for such transformations, particularly for the oxidation of activated ethers like benzylic or allylic ethers. nih.gov

The mechanism for the oxidation of ethers by quinones can proceed through different pathways, including a hydride-abstraction pathway or an electrophilic reaction pathway. nih.gov In the context of this compound, the acetal (B89532) functional group is a diether. Acetals can be oxidized, often leading to cleavage and the formation of an ester or other carbonyl-containing compounds. The reaction with a quinone-based oxidant could potentially proceed by attacking the C-H bonds of the methoxy (B1213986) groups or by a more complex rearrangement following oxidation at the central carbon, although this is less common for unactivated acetals.

While direct oxidation of simple dialkyl ethers or acetals by quinones is not as facile as allylic systems, the reaction provides a potential route for the chemical transformation of the dimethoxypropane moiety. nih.gov

Table 2: Examples of Quinone-Based Oxidants

| Oxidant Name | Abbreviation | Typical Applications |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Dehydrogenation of ketones, oxidation of allylic alcohols. nih.gov |

| Tetrachloro-1,4-benzoquinone | p-Chloranil | Dehydrogenation reactions. |

| 1,10-Phenanthroline-5,6-dione | phd | Model for PQQ-dependent enzymes, used in oxidation catalysis. nih.gov |

Reductive Conversion of Dichlorinated Species

Reductive dehalogenation is a process where halogen atoms in a molecule are replaced by hydrogen atoms. This transformation is environmentally significant for the degradation of halogenated pollutants and is a useful synthetic tool. The reaction can be carried out by various methods, including catalytic hydrogenation, metal-based reducing agents, or microbial action. asm.orgnih.gov

Studies on dichlorinated aromatic compounds like dichloroanilines and tetrachlorobiphenyls have shown that anaerobic microorganisms can effectively remove chlorine atoms, converting them to less chlorinated or non-chlorinated products. asm.orgnih.gov For instance, 3,4-dichloroaniline (B118046) can be reductively dechlorinated to 3-chloroaniline (B41212) by anaerobic microorganisms. asm.org

Applying this principle to this compound, a reductive process would involve the cleavage of the two carbon-chlorine (C-Cl) bonds and their replacement with carbon-hydrogen (C-H) bonds. This would convert this compound into 2,2-dimethoxypropane (B42991).

Potential methods for this reductive conversion include:

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source.

Dissolving Metal Reduction: Using a metal such as sodium in a proton-donating solvent like liquid ammonia or ethanol.

Microbial Reductive Dechlorination: Employing specific anaerobic bacteria that can use chlorinated compounds as electron acceptors. nih.gov

This transformation effectively removes the halogen functional groups, yielding the parent acetal, 2,2-dimethoxypropane.

Applications of 1,3 Dichloro 2,2 Dimethoxypropane in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

1,3-Dichloro-2,2-dimethoxypropane serves as a key intermediate and building block in the synthesis of a variety of organic molecules. lookchem.comnih.gov Its utility stems from the reactive nature of its chloro and dimethoxy groups, which allow for the introduction of specific functionalities into a target molecule.

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is employed as a crucial intermediate in the synthesis of certain pharmaceutical compounds. lookchem.com Its structure allows for the strategic modification of complex organic molecules, which is a fundamental aspect of developing new therapeutic agents. lookchem.com The ability to introduce a protected ketone functionality, which can be later revealed, is a key feature of its application in this field. manavchem.com

Application in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is also used as an intermediate in the development of new agrochemicals. ontosight.ai Its reactivity is harnessed to construct the carbon skeletons of active ingredients in pesticides and other crop protection agents. manavchem.com

Use in Specialty Chemical Production and Materials Science

The application of this compound extends to the synthesis of specialty chemicals and advanced materials. lookchem.com It can be used to create novel polymers and other materials with specific, tailored properties. lookchem.com For instance, it has been used in the synthesis of 6,6-difluorospiro[3.3]heptane derivatives, which are conformationally restricted isosteres of gem-difluorocycloalkanes. nih.gov

Protecting Group Chemistry Employing Dimethoxypropane Derivatives

Derivatives of dimethoxypropane, including this compound, are instrumental in protecting group chemistry, a strategy used to temporarily block a reactive functional group to allow for selective reactions at other sites in a poly-functional molecule.

Acetal (B89532) Formation for Diol Protection

A primary application of dimethoxypropane derivatives is the protection of diols, particularly 1,2- and 1,3-diols, through the formation of cyclic acetals, also known as isopropylidene ketals. chemicalbook.combamu.ac.in This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds by reacting the diol with a dimethoxypropane derivative. manavchem.comchemicalbook.com The formation of a stable five- or six-membered cyclic acetal effectively masks the hydroxyl groups from unwanted reactions. bamu.ac.inyoutube.com This protection strategy is widely used in the synthesis of complex molecules like carbohydrates and nucleosides. chemicalbook.com

Table 1: Reagents for Acetonide Protection of 1,2-Diols

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CuSO₄, Acetone (B3395972) | - | Room Temp | 36 h | 83% |

| Camphorsulfonic acid, 2,2-Dimethoxypropane (B42991) | CH₂Cl₂ | - | 2 h - 7 h | 82% - 86% |

| Pyr·TsOH, 2,2-Dimethoxypropane | DMF | Room Temp | 60 min | 88% |

| Camphorsulfonic acid, 2-Methoxypropene | THF | Room Temp | 18 h | 95% |

This table is based on data from reference synarchive.com.

Selective Deprotection Strategies in Multistep Syntheses

The utility of the acetal protecting group lies in its stability under various reaction conditions and its selective removal. The deprotection, or cleavage, of the acetal to regenerate the diol is typically achieved under acidic conditions. chemicalbook.com The specific conditions for deprotection can be tuned to allow for the selective removal of the acetal in the presence of other protecting groups, a critical aspect of multistep organic synthesis. researchgate.net For example, the acetonide can be cleaved with aqueous acetic or formic acid with heating. chemicalbook.com

Table 2: Reagents for Deprotection of Acetonides

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HCl | H₂O, MeOH | - | 5 h - 72 h | 80% - 85% |

| HCl | H₂O, THF | Room Temp | 5 h | 92% |

| HCl | MeOH | -12 to 0 °C | 7 h | 65% |

| CF₃CO₂H | H₂O, MeCN | 0 °C to Room Temp | 45 min | 85% |

This table is based on data from reference synarchive.com.

Catalytic and Crosslinking Agent Functions

The presence of two chlorine atoms on a propane (B168953) backbone allows this compound to function as an effective agent for connecting molecular chains and participating in metal-mediated bond formation.

Role in Polymer and Resin Synthesis as a Crosslinking Agent

Cross-linking is a critical process for modifying the physicochemical properties of polymers, enhancing mechanical strength, thermal stability, and resistance to degradation. mdpi.comnih.gov Dichloroalkanes are utilized as external cross-linkers for hyper-cross-linked polymers (HCPs), often through Friedel-Crafts alkylation reactions. nih.gov In this context, this compound can serve as a linker to bridge polymer chains, such as styrenic polymers.

The reaction typically proceeds in the presence of a Friedel-Crafts catalyst, like iron(III) chloride (FeCl₃), where the dichloroalkane links aromatic rings on adjacent polymer chains. The central 2,2-dimethoxypropane unit acts as a rigid spacer, influencing the porosity and structural integrity of the resulting material. This method allows for the creation of new micropores within the polymer structure, which is essential for applications in adsorption and separation technologies.

Table 1: Components for Friedel-Crafts Crosslinking of Polystyrene

| Component | Function | Example |

| Polymer | Base material with aromatic rings | Polystyrene (XAD resins) |

| Crosslinking Agent | Forms bridges between polymer chains | This compound |

| Catalyst | Promotes the alkylation reaction | Iron(III) chloride (FeCl₃) |

| Solvent | Reaction medium | Dichloroethane or other suitable solvents |

Participation in Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being among the most common and versatile. libretexts.orgnobelprize.org These reactions have profoundly impacted organic synthesis, a contribution recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

While the primary focus has often been on aryl and vinyl halides, significant progress has been made in using alkyl halides as coupling partners. rsc.org As a dihaloalkane, this compound possesses two reactive sites for such couplings. This allows for sequential or double-coupling reactions to build more complex molecules. For example, it could theoretically participate in well-known palladium-catalyzed reactions to form new C-C bonds. libretexts.orgrsc.org

The catalytic cycle would begin with the oxidative addition of a C-Cl bond to a low-valent palladium(0) complex. nobelprize.org This is followed by transmetalation with an organometallic reagent (containing boron for Suzuki, tin for Stille, or zinc for Negishi reactions) and concludes with reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org The presence of two chlorine atoms offers the potential for forming 1,3-disubstituted propane derivatives, making it a useful three-carbon building block.

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Organometallic Reagent | Bond Formed (Example) |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | C(sp³)–C(sp²) |

| Negishi Coupling | Organozinc compound (e.g., R-ZnX) | C(sp³)–C(sp²) |

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | C(sp³)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C(sp³)–C(sp) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C(sp³)–N |

Complex Natural Product Synthesis Utilizing Dichlorodimethoxypropane Scaffolds

The rigid three-carbon backbone of this compound makes it a potentially attractive scaffold for the synthesis of complex molecules, including natural products. While direct applications of this specific compound in completed total syntheses are not widely documented, structurally analogous compounds highlight its potential. For instance, the related compound 1,3-dibromo-2,2-dimethoxypropane (B40201) is identified as a key material for the synthesis of aza-four-membered rings, which are important structural motifs in various bioactive compounds. google.com

The synthetic utility of the 1,3-dihalo-2,2-dimethoxypropane scaffold lies in its ability to introduce a propanoid unit with differentiated reactivity. The two halide atoms can be substituted sequentially through nucleophilic substitution or cross-coupling reactions. The central gem-dimethoxy group, a protected ketone, is stable under many reaction conditions used to modify the halide positions. This protecting group can be removed later in the synthetic sequence to reveal a carbonyl group, which can then be used for further transformations such as Wittig reactions, aldol (B89426) condensations, or reductive aminations. This latent functionality adds to the strategic value of the scaffold in constructing complex molecular frameworks.

Furthermore, the core structure, 2,2-dimethoxypropane (DMP), is widely used as a protecting group for 1,2-diols, forming an acetonide. atamanchemicals.comwikipedia.org This strategy is frequently employed in the synthesis of natural products containing polyol fragments, such as vitamins and carotenoids. atamanchemicals.com This demonstrates the stability and utility of the central dimethoxypropane moiety in the broader context of complex synthesis.

Table 3: Potential Synthetic Applications of the Dichlorodimethoxypropane Scaffold

| Synthetic Step | Description | Resulting Structure |

| Step 1: Difunctionalization | Sequential or double substitution of the two chlorine atoms via SN2 or cross-coupling reactions. | Introduction of two new side chains (R¹ and R²) onto the propane backbone. |

| Step 2: Deprotection | Acid-catalyzed hydrolysis of the gem-dimethoxy group (ketal). | Reveals the ketone functionality at the C2 position. |

| Step 3: Carbonyl Chemistry | Further elaboration using the newly revealed ketone (e.g., Wittig, Grignard, aldol reaction). | Formation of a more complex, highly functionalized molecule. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the unambiguous determination of the molecular structure of 1,3-Dichloro-2,2-dimethoxypropane.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within the molecule.

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The two methoxy (B1213986) groups (-OCH₃) are chemically equivalent, as are the two chloromethyl groups (-CH₂Cl). This results in two distinct signals. The protons of the methoxy groups would appear as a sharp singlet, while the protons of the chloromethyl groups would also produce a singlet.

The ¹³C NMR spectrum, in a proton-decoupled experiment, is anticipated to show three distinct signals, corresponding to the three unique carbon environments in the molecule. udel.edu The signal for the quaternary carbon (C2) would be found downfield due to the two attached oxygen atoms. The carbons of the two equivalent methoxy groups and the two equivalent chloromethyl groups will each give rise to a single resonance. The chemical shifts are influenced by the electronegativity of the attached atoms. docbrown.info

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.3 - 3.5 | Singlet | 6H, 2 x -OCH₃ |

| ¹H | ~3.7 - 3.9 | Singlet | 4H, 2 x -CH₂Cl |

| ¹³C | ~50 - 55 | Quartet (in coupled spectrum) | 2 x -OCH₃ |

| ¹³C | ~45 - 50 | Triplet (in coupled spectrum) | 2 x -CH₂Cl |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

For a flexible acyclic molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the molecule's preferred conformations in solution by detecting spatial proximities between protons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, further confirming the composition.

Molecular Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀Cl₂O₂ lookchem.comchemscene.com |

| Molecular Weight (Nominal) | 173 g/mol lookchem.comchemscene.com |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is invaluable for structural elucidation and for identifying metabolites or degradation products in complex mixtures. researchgate.net

A plausible fragmentation pathway for the molecular ion of this compound could involve the loss of a chlorine radical (•Cl), a methoxy radical (•OCH₃), or a chloromethyl radical (•CH₂Cl). The resulting fragment ions can be further fragmented to build a detailed picture of the molecule's structure. This fragmentation fingerprint is highly specific and can be used to screen for and identify related compounds, such as environmental degradants or metabolites resulting from biological processes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. lumenlearning.commsu.edu

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-O, and C-Cl bonds. The region between 1500 and 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Expected Infrared Absorption Bands for this compound

| Bond | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Alkane (stretch) | 2850 - 3000 msu.edu | Strong-Medium |

| C-O | Ether (stretch) | 1050 - 1150 | Strong |

The absence of strong absorptions in the regions of ~3200-3600 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) would confirm the absence of hydroxyl and carbonyl impurities, respectively. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

The separation and quantitative determination of this compound rely on advanced chromatographic methodologies. Gas chromatography is particularly well-suited for this volatile compound, while liquid chromatography presents alternative approaches, especially within complex matrices.

Gas Chromatography (GC) for Volatile Species Quantification

Gas chromatography (GC) stands as a primary analytical technique for the analysis of this compound due to the compound's volatility. The method involves vaporizing the sample and passing it through a chromatographic column, where separation occurs based on the differential partitioning of analytes between the stationary phase and the mobile gas phase.

Detailed research findings indicate that the separation of chlorinated hydrocarbons is effectively achieved using capillary columns. epa.govlibretexts.org For a compound like this compound, a non-polar or medium-polarity stationary phase is generally preferred. The selection of the detector is critical for achieving the desired sensitivity and selectivity. Due to the presence of chlorine atoms, an Electron Capture Detector (ECD) is highly sensitive to this compound. epa.gov Alternatively, a Mass Spectrometer (MS) can be used as a detector, providing not only quantification but also structural confirmation of the analyte. nih.govresearchgate.netpublisso.denih.govnih.gov

The analytical conditions can be optimized to ensure efficient separation and accurate quantification. Headspace GC-MS is a valuable technique for the analysis of volatile compounds like propane (B168953) and its derivatives from various matrices. researchgate.netnih.gov For chlorinated solvents in aqueous samples, direct aqueous injection (DAI) into the GC system can be a simple and rapid approach. nih.gov

Below is a table summarizing typical GC parameters that could be employed for the analysis of this compound, based on methods for related compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (ECD) or MS transfer line at 280 °C |

Computational Chemistry and Theoretical Studies on 1,3 Dichloro 2,2 Dimethoxypropane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electron distribution, orbital energies, and reactivity of 1,3-dichloro-2,2-dimethoxypropane.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing reaction mechanisms and pathways by calculating the geometries and energies of reactants, transition states, and products.

For halogenated organic compounds, DFT has been successfully employed to study various reaction mechanisms, including dehalogenation and decomposition. For instance, DFT studies on chlorinated alkanes have elucidated the reaction pathways of their thermal decomposition and reactions with radicals. nih.gov These studies often involve locating the transition state structures and calculating the activation energies, which are crucial for understanding the reaction kinetics. researchgate.net

In the context of this compound, DFT could be utilized to explore its potential reaction pathways, such as hydrolysis, elimination of HCl, or reactions with nucleophiles. A hypothetical reaction pathway analysis for the hydrolysis of this compound could be investigated by calculating the energy profile for the stepwise or concerted reaction with water molecules. The calculations would involve optimizing the geometries of the reactant complex, the transition state, and the product complex.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

| Note: This table presents hypothetical data for illustrative purposes. |

Such an analysis would provide valuable information on the feasibility and mechanism of the reaction under different conditions.

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its molecular orbitals. youtube.com Frontier Molecular Orbital (FMO) theory, a key concept within MO theory, simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comwikipedia.org The energies and shapes of these frontier orbitals are critical in determining the reactivity of a molecule. libretexts.org

For this compound, the HOMO would likely be localized on the oxygen atoms of the methoxy (B1213986) groups and the chlorine atoms, reflecting their non-bonding electron pairs. The LUMO, on the other hand, would be expected to be associated with the antibonding σ* orbitals of the C-Cl bonds.

The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern nucleophilic substitution reactions. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. Conversely, the HOMO energy is related to the molecule's ability to act as an electron donor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -10.5 | -0.8 | 9.7 |

| 2,2-Dimethoxypropane (B42991) | -10.2 | -0.5 | 9.7 |

| 1,3-Dichloropropane | -11.0 | -1.2 | 9.8 |

| Note: This table presents hypothetical data for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations can provide valuable insights into its conformational preferences and dynamic behavior. nih.gov

The presence of multiple rotatable single bonds in this compound suggests a complex conformational landscape. The relative orientations of the chloro and methoxy groups will be influenced by a combination of steric and electrostatic interactions. MD simulations can explore this landscape by simulating the molecule's trajectory over time, allowing for the identification of low-energy conformers and the barriers between them.

Studies on similar acyclic molecules, such as dihaloalkanes and ethers, have shown that conformational preferences can significantly impact their physical and chemical properties. nih.govresearchgate.net For this compound, understanding its conformational behavior is important for predicting its reactivity and interactions with other molecules. For instance, the accessibility of the C-Cl bonds to nucleophilic attack may depend on the dominant conformations in solution.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. mdpi.com These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT calculations could be used to predict its 1H and 13C NMR chemical shifts. nmrdb.orgbohrium.com The accuracy of these predictions has significantly improved in recent years, making them a useful tool for assigning signals in experimental NMR spectra. nih.govrogue-scholar.org Similarly, the vibrational frequencies and intensities for the IR and Raman spectra of this compound can be calculated using DFT. nih.gov These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. daneshyari.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (ppm) | 3.8 (CH2Cl), 3.2 (OCH3) | 3.9 (CH2Cl), 3.3 (OCH3) |

| 13C NMR Chemical Shift (ppm) | 101 (C(OCH3)2), 52 (OCH3), 45 (CH2Cl) | 100 (C(OCH3)2), 51 (OCH3), 46 (CH2Cl) |

| IR Frequency (cm-1) | 2950 (C-H stretch), 1100 (C-O stretch), 750 (C-Cl stretch) | 2955 (C-H stretch), 1105 (C-O stretch), 745 (C-Cl stretch) |

| Note: This table presents hypothetical data for illustrative purposes. |

Cheminformatics and Machine Learning Approaches for Compound Prediction and Degradation Pathways

Cheminformatics and machine learning are increasingly being used to predict the properties, reactivity, and degradation pathways of chemical compounds. bohrium.comrsc.orgresearchgate.net These approaches utilize existing data to build predictive models that can be applied to new or uncharacterized molecules.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental fate and toxicity of halogenated hydrocarbons. nih.govresearchgate.netnih.gov These models correlate molecular descriptors (calculated from the chemical structure) with experimental data on properties like biodegradation rates or toxicity. For this compound, a QSAR model could be used to estimate its potential for environmental persistence and to identify structural features that contribute to its degradation. qsardb.org

Machine learning algorithms can also be trained to predict the products of chemical reactions and to elucidate degradation pathways. stanford.edu By learning from large datasets of known reactions, these models can predict the likely transformations that a molecule like this compound might undergo under specific conditions. This can be particularly useful for predicting the formation of potentially harmful degradation products.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 1,3-dichloro-2,2-dimethoxypropane traditionally relies on the ketalization of 1,3-dichloroacetone (B141476). ebi.ac.uk This process involves the acid-catalyzed reaction of the ketone with methanol (B129727) or an orthoester to protect the carbonyl group. nih.govorganic-chemistry.org While effective, this multi-step approach, which begins with the synthesis of 1,3-dichloroacetone itself via methods like the oxidation of glycerol (B35011) α,γ-dichlorohydrin, presents opportunities for improvement in terms of atom economy and process efficiency. orgsyn.org

Future research is focused on developing more direct and streamlined synthetic methodologies. A promising frontier is the development of a one-pot synthesis that starts from simpler, more readily available precursors. Drawing inspiration from a patented method for the analogous 1,3-dibromo-2,2-dimethoxypropane (B40201), which is formed from acetone (B3395972), methanol, and bromine in a single reaction vessel, a similar strategy for the chloro-derivative is a key research target. patsnap.com Such a process would involve the simultaneous or sequential α,α'-dichlorination of acetone and subsequent in-situ ketalization. Achieving high selectivity in the chlorination step to avoid under- or over-halogenated byproducts and optimizing conditions for the acid-catalyzed ketalization without degrading the product are the primary challenges to overcome. Success in this area would significantly enhance the compound's accessibility and cost-effectiveness.

Table 1: Comparison of Synthetic Strategies for this compound

| Feature | Traditional Route | Potential Novel Route |

| Starting Materials | 1,3-Dichloroacetone, Methanol | Acetone, Methanol, Chlorinating Agent |

| Key Steps | Ketalization of a pre-synthesized di-halogenated ketone. scielo.br | One-pot dichlorination and ketalization. |

| Potential Advantages | Well-established, predictable outcome. | Higher atom economy, reduced number of unit operations, potentially lower cost. |

| Key Challenges | Requires synthesis and isolation of the 1,3-dichloroacetone intermediate. orgsyn.org | Controlling selectivity of chlorination, preventing side reactions. |

Exploration of New Reactivity Patterns and Catalytic Applications

The established reactivity of this compound is dictated by its two primary functional groups. The dimethyl ketal serves as a stable protecting group for the ketone, inert to bases and many nucleophilic reagents, but readily removable under acidic conditions to regenerate the carbonyl. chemistrysteps.compearson.com The two primary chloride atoms are electrophilic sites, susceptible to substitution by a wide range of nucleophiles, making the molecule a useful precursor for introducing a three-carbon chain with a central latent carbonyl. For instance, it is a key reagent for creating complex cyclic peptides by linking cysteine side chains. nih.gov

Beyond its role as a bifunctional electrophile, future research will likely explore its transformation into novel reagents and ligands for catalysis. The propane-1,3-diamine backbone, accessible via substitution of the chlorides with amines, is a privileged scaffold for creating ligands for transition metal catalysis. While not directly involving the title compound, a palladium(II) complex with a ligand derived from 2,2-dimethyl-1,3-propanediamine (B1293695) has been shown to be an effective catalyst for Mizoroki-Heck reactions. This suggests a clear path for future inquiry: using this compound as a precursor to synthesize a new class of ligands bearing a central, modifiable ketal group. Such ligands could offer unique steric and electronic properties, and the ability to deprotect the ketal post-coordination could allow for the synthesis of novel metal-organic frameworks or secondary functionalization of the catalyst.

Table 2: Reactivity Sites and Potential Future Applications

| Functional Group | Type of Reactivity | Potential Research Direction |

| Dimethyl Ketal | Carbonyl Protection | Development of milder, more selective deprotection methods. |

| C-Cl Bonds | Nucleophilic Substitution | Synthesis of novel diamines, diols, or dithiols for use as monomers or cross-linkers. |

| Entire Molecule | Precursor to Ligands | Synthesis of novel pincer-type or bidentate ligands for homogeneous catalysis, with a latent ketone for secondary modification. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve safety, consistency, and process control, and to accelerate discovery. nih.govnih.gov Syntheses involving hazardous reagents or energetic intermediates are particularly well-suited for flow reactors, which offer superior heat and mass transfer and minimize the volume of hazardous material present at any given time.

Advanced Materials Science Applications Beyond Current Uses

While primarily used in small molecule synthesis, the bifunctional nature of this compound makes it an intriguing candidate for applications in materials science. Its two electrophilic centers allow it to act as a cross-linking agent or as a monomer in polymerization reactions.

Future research could explore its use in the synthesis of specialty polymers. For example, reaction with dinucleophiles such as diamines or bisphenols could yield novel polyethers or polyamines. The key feature of this monomer is the protected ketone group on its backbone. After polymerization, this ketal can be hydrolyzed under acidic conditions to reveal a series of ketone functionalities along the polymer chain. These ketones can then be used for secondary modifications, such as grafting other polymer chains, attaching functional molecules, or altering the physical properties of the material (e.g., solubility, thermal stability). This approach could lead to the development of new functional materials, such as stimuli-responsive polymers, novel adhesives, or advanced coatings. There is also a growing interest in developing halogen-free flame retardants, and while this compound contains halogens, its derivatives could be explored in the broader context of creating more stable and less toxic polymer additives. mdpi.com

Multidisciplinary Research at the Interface of Organic Chemistry and Related Fields

The future of chemical research lies in its integration with other scientific disciplines. rsc.org As a building block for pharmaceuticals and agrochemicals, this compound is already positioned at the interface of organic chemistry, pharmacology, and agricultural science. ontosight.ai

Emerging frontiers will deepen these collaborations. For example, chemists can use this compound to build libraries of novel molecules with complex three-dimensional shapes. These libraries can then be screened by biologists to identify new drug leads or by materials scientists to discover materials with unique properties. Computational chemists can model the interactions of these new molecules with biological targets or predict the properties of resulting polymers, creating a feedback loop that guides synthetic efforts. The development of functionalized nanoparticles for use as reusable catalysts or in drug delivery represents another area where the unique properties of derivatives of this compound could be explored in a multidisciplinary setting. nih.gov This collaborative approach, which combines rational design, automated synthesis, high-throughput screening, and computational modeling, will be essential for unlocking the full potential of versatile building blocks like this compound to solve complex scientific challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dichloro-2,2-dimethoxypropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via halosuccinimide-mediated reactions in methanol. For example, reacting 2,3-dichloropropene with N-bromosuccinimide in anhydrous methanol catalyzed by sulfuric acid yields halogenated intermediates, followed by neutralization with sodium carbonate to isolate the product . Alternatively, reacting chloroacetone with trimethyl orthoformate in methanol produces 1-chloro-2,2-dimethoxypropane, a precursor that can be adapted for scaling .

Q. How can researchers ensure purity during synthesis, given the presence of common byproducts?

- Methodological Answer : Byproducts such as methyl acetate and 2,2-dimethoxypropane often arise due to incomplete reactions. Purification via fractional distillation under reduced pressure (e.g., 40–50 °C at 10 mmHg) is recommended. Gas chromatography-mass spectrometry (GC-MS) or NMR should validate purity, focusing on eliminating residual halides and unreacted starting materials .

Advanced Research Questions

Q. What factors influence the pyrolysis efficiency of 1-chloro-2,2-dimethoxypropane to generate 2-methoxyallyl intermediates?

- Methodological Answer : Pyrolysis at 200–250 °C in an inert atmosphere (e.g., nitrogen) promotes cleavage of the C-Cl bond, but conversion rates are highly sensitive to temperature gradients. Evidence shows that 1-chloro-2,2-dimethoxypropane exhibits low conversion (<20%) under standard pyrolysis conditions, suggesting the need for catalytic additives (e.g., Lewis acids) or flow-reactor systems to enhance yield .

Q. How do hydrogen halides catalyze the gas-phase decomposition of dimethoxypropane derivatives?

- Methodological Answer : DFT studies indicate that hydrogen chloride (HCl) lowers the activation energy for C-O bond cleavage in 2,2-dimethoxypropane via protonation of the methoxy group. This mechanism facilitates the formation of chloro-methoxy intermediates, with reaction rates dependent on HCl concentration and temperature .

Q. What analytical techniques are recommended for detecting trace impurities like 1,3-dichloro-2-propanol in reaction mixtures?

- Methodological Answer : Headspace solid-phase microextraction (SPME) coupled with on-fiber derivatization and GC-MS achieves detection limits of 0.1 µg/L for chlorinated propanols. Optimized SPME parameters include a 65 µm polydimethylsiloxane/divinylbenzene fiber, 40°C extraction temperature, and 30-minute equilibration .

Experimental Design & Data Contradictions

Q. Why do discrepancies arise in reported yields for 2-methoxyallyl chloride synthesis via pyrolysis?

- Methodological Answer : Literature reports vary due to differences in pyrolysis setups (e.g., static vs. flow reactors) and catalyst use. For instance, static batch reactors often suffer from back-reactions, reducing yields, while flow systems minimize this via rapid product removal. Contradictions in data (e.g., 5–20% yields) highlight the need for standardized protocols .

Q. How should researchers address instability issues during storage of this compound?

- Methodological Answer : The compound degrades under light and moisture, forming dichloroacetic acid. Store in amber glass under nitrogen at –20°C, with molecular sieves (4Å) to absorb residual water. Regular FT-IR monitoring of the carbonyl region (1700–1800 cm⁻¹) detects acid formation .

Safety & Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer : Use fume hoods for all reactions due to volatile chloro-intermediates. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Neutralize waste with 10% sodium bicarbonate before disposal, as acidic conditions may release toxic HCl gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.